

# Comparative Efficacy of AN2718 and Terbinafine in Antifungal Therapy

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## Compound of Interest

Compound Name: **AN2718**

Cat. No.: **B1667275**

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This guide provides a comprehensive comparison of the efficacy of **AN2718**, a novel benzoxaborole antifungal, and terbinafine, a widely established allylamine antifungal. The following sections present a detailed overview of their mechanisms of action, in vitro activity, and clinical efficacy, supported by experimental data and protocols.

## Mechanism of Action: A Tale of Two Pathways

**AN2718** and terbinafine exhibit distinct mechanisms of action, targeting different essential processes within the fungal cell.

**AN2718** belongs to the benzoxaborole class of antifungals and functions by inhibiting fungal protein synthesis.<sup>[1]</sup> Specifically, it targets the fungal leucyl-tRNA synthetase (LeuRS), an enzyme crucial for the attachment of the amino acid leucine to its corresponding transfer RNA (tRNA).<sup>[1][2]</sup> By trapping the tRNA in the editing site of the enzyme through an oxaborole tRNA trapping (OBORT) mechanism, **AN2718** effectively halts protein production, leading to fungal cell death.<sup>[1][2]</sup>

Terbinafine, an allylamine, disrupts the fungal cell membrane by inhibiting squalene epoxidase.<sup>[3][4][5]</sup> This enzyme is a key component in the ergosterol biosynthesis pathway.<sup>[3][4]</sup> Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity and function.<sup>[3]</sup> Inhibition of squalene epoxidase leads to a deficiency in ergosterol and a toxic accumulation of squalene

within the fungal cell, ultimately resulting in cell death.<sup>[3][4]</sup> Terbinafine demonstrates high specificity for the fungal enzyme over its mammalian counterpart.<sup>[4][5]</sup>

## In Vitro Susceptibility

The in vitro activity of an antifungal agent is a key indicator of its potential therapeutic efficacy. Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a drug that inhibits the visible growth of a microorganism, are commonly used to assess this activity.

Organism	AN2718 MIC90 ( $\mu$ g/mL)	Terbinafine MIC Range ( $\mu$ g/mL)	Terbinafine MIC90 ( $\mu$ g/mL)
Trichophyton rubrum	0.5 <sup>[1]</sup>	0.003 - 2.0	4 <sup>[6]</sup>
Trichophyton mentagrophytes	1 <sup>[1]</sup>	0.003 - 2.0	-
Candida albicans	1 <sup>[1]</sup>	0.03 - >128	4 <sup>[6]</sup>
Aspergillus fumigatus	-	-	1.6 <sup>[7]</sup>
Aspergillus flavus	-	-	0.8 <sup>[7]</sup>
Aspergillus niger	-	-	0.4 <sup>[7]</sup>

## Clinical Efficacy

Clinical trials provide the most robust data on the real-world efficacy of a drug. While direct head-to-head trials of **AN2718** and terbinafine are not extensively published, data from separate trials offer valuable insights into their clinical performance, particularly in the treatment of onychomycosis (fungal nail infection).

## AN2718 (as part of the AN2690 topical solution)

An open-label, Phase 2 study of AN2690, a topical solution containing a boron-based antifungal agent, in patients with onychomycosis demonstrated promising results.<sup>[8]</sup>

Treatment Group	Primary Endpoint Met at 6 Months	>5 mm Clear Nail Growth & Negative Culture
7.5% AN2690 Solution	50%	8 patients
5% AN2690 Solution	45%	7 patients

Primary endpoint was defined as more than 2 mm of clear nail growth and a negative fungal culture.[8]

## Terbinafine (Oral)

Oral terbinafine is a well-established treatment for onychomycosis with a significant body of clinical trial data.

Study	Treatment Duration	Mycological Cure Rate	Clinical Cure Rate
Multicenter Trial[9]	12 weeks	72.1% (at week 72)	49.5% (at week 72)
Randomized Study[10]	12 weeks	-	71% (at 48 weeks)

## Experimental Protocols

### Determination of Minimum Inhibitory Concentration (MIC)

Broth Macrodilution for Terbinafine (based on CLSI M27-A)[6][11]

- Drug Preparation: Terbinafine is dissolved in dimethyl sulfoxide (DMSO) with 5% Tween 80 to create a stock solution. Serial twofold dilutions are then made in DMSO, followed by a fivefold dilution in RPMI 1640 medium.[6]
- Inoculum Preparation: Fungal isolates are grown on an appropriate agar medium. A suspension is prepared in sterile saline and adjusted to a 0.5 McFarland turbidity standard, which is then further diluted in RPMI medium to achieve a final inoculum concentration of approximately  $1-5 \times 10^3$  CFU/mL.[11]

- Incubation: The prepared drug dilutions are inoculated with the fungal suspension and incubated at 35°C.
- Endpoint Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition (typically  $\geq 80\%$  or 100%) of growth compared to the drug-free control.[11]

Agar-Based Screening for Terbinafine Susceptibility[12][13][14]

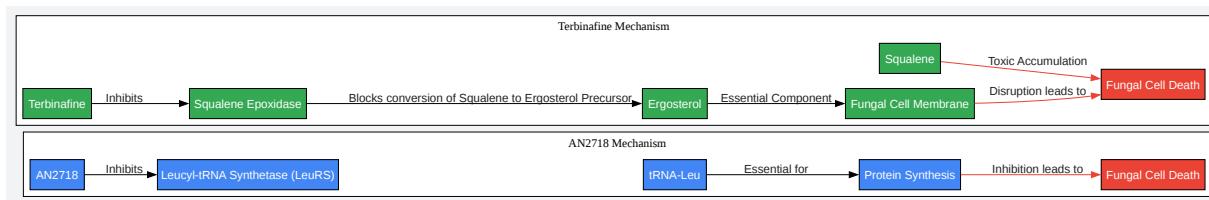
- Medium Preparation: Sabouraud dextrose agar is prepared containing a specific concentration of terbinafine (e.g., 0.2  $\mu\text{g/mL}$ ).[14]
- Inoculation: A suspension of the fungal isolate is prepared and inoculated onto the surface of the drug-containing agar and a drug-free control plate.
- Incubation: Plates are incubated at 25-30°C for 5-7 days.[12][13]
- Assessment: Growth on the terbinafine-containing agar is compared to the control plate to determine susceptibility or resistance.

## Enzyme Inhibition Assay for AN2718[1][2]

- Enzyme Preparation: The target enzyme, leucyl-tRNA synthetase (LeuRS), is overexpressed in *E. coli* and purified.[1][2]
- Inhibition Assay: The assay measures the incorporation of radiolabeled leucine into tRNA in the presence of varying concentrations of **AN2718**.
- Data Analysis: The concentration of **AN2718** that inhibits 50% of the enzyme activity (IC50) is determined.

## Visualizing the Mechanisms

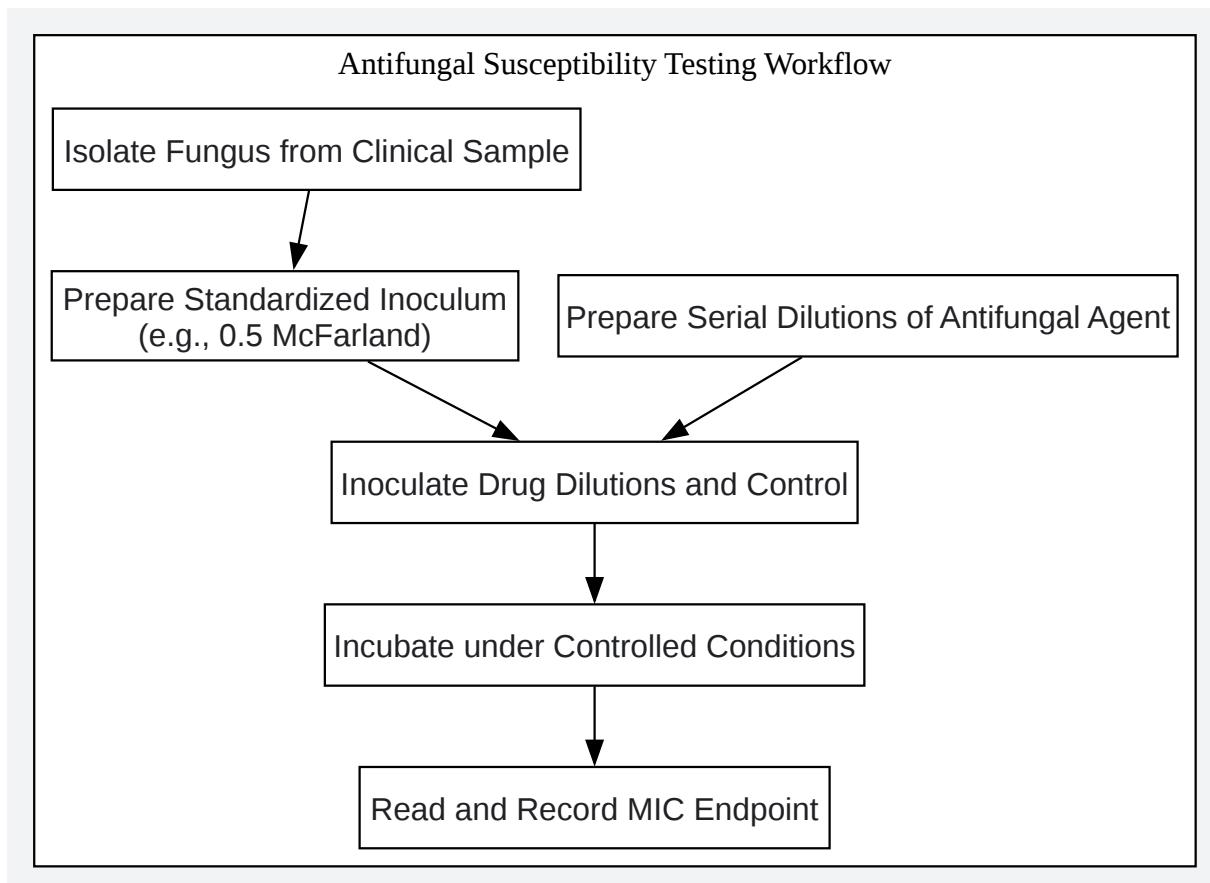
The distinct signaling pathways targeted by **AN2718** and terbinafine can be visualized to better understand their antifungal action.



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Caption: Mechanisms of action for **AN2718** and terbinafine.

The following diagram illustrates a generalized workflow for determining the in vitro susceptibility of a fungal isolate to an antifungal agent.



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Caption: Generalized workflow for antifungal susceptibility testing.

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